

# SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHEN26**

Cat. No.: **B14083366**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SHEN26** is an orally bioavailable prodrug of the potent antiviral nucleoside analog GS-441524, an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Currently undergoing clinical evaluation for the treatment of COVID-19, **SHEN26** offers a promising therapeutic option. This technical guide provides an in-depth overview of the chemical structure, a detailed kilogram-scale synthetic protocol, and the mechanism of action of **SHEN26**, supported by quantitative data from preclinical and clinical studies.

## Chemical Structure and Properties

**SHEN26**, also known as ATV014, is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate. It is a 5'-cyclohexane-carboxylate ester derivative of GS-441524. This modification enhances its oral bioavailability, allowing it to be effectively administered as an oral medication.

| Identifier       | Value                                                                                                                             |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2]<br>[3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-<br>yl]methyl cyclohexanecarboxylate |
| CAS Number       | 2691076-98-7                                                                                                                      |
| Chemical Formula | C19H23N5O5                                                                                                                        |
| Molar Mass       | 401.423 g·mol <sup>-1</sup>                                                                                                       |
| Synonyms         | ATV014                                                                                                                            |

## Synthesis of SHEN26

An optimized, three-step kilogram-scale synthesis of **SHEN26** has been developed, which is suitable for industrial production and avoids the need for chromatography. The overall yield of this process is 57%.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Kilogram-Scale Synthesis

### Step 1: Ketal Protection of GS-441524

- Reactants: GS-441524, 2,2-dimethoxypropane (DMP)
- Reagents/Conditions: Anhydrous p-toluenesulfonic acid (p-TsOH), dichloromethane (DCM)
- Procedure: A mixture of GS-441524 and p-TsOH in DCM is stirred, and DMP is added. The reaction is monitored until completion. The resulting intermediate 1 is obtained after a simple work-up.
- Yield: 86%

### Step 2: Selective Acylation

- Reactants: Intermediate 1, Cyclohexane carbonyl chloride
- Reagents/Conditions: N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 5-10 °C

- Procedure: To a solution of intermediate 1 in DCM, DIPEA is added, and the mixture is cooled. Cyclohexane carbonyl chloride is then added dropwise. The reaction is stirred until completion to yield intermediate 2.

#### Step 3: Deprotection

- Reactants: Intermediate 2
- Reagents/Conditions: 66.7% aqueous formic acid, room temperature
- Procedure: Intermediate 2 is dissolved in aqueous formic acid and stirred at room temperature for 36 hours. After neutralization, the crude product is filtered and washed to afford **SHEN26**.
- Two-step Yield (Steps 2 & 3): 66.3%
- Purity: 98.9% (GMP-graded API)[[1](#)]

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Optimized 3-step kilogram-scale synthesis of **SHEN26**.

## Impurity Identification and Synthesis

During the synthesis, several impurities can be formed, including unreacted starting materials (GS-441524, intermediate 1, and 2), a diacylated byproduct (3), and a formylated byproduct (5). These impurities have been identified and synthesized for use as analytical standards to ensure the purity of the final product.[\[2\]](#)

## Mechanism of Action

**SHEN26** is a prodrug that is orally administered and then metabolized in the body to its active form, GS-441524.[\[4\]](#)[\[5\]](#) GS-441524 is a nucleoside analog that mimics adenosine. Inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). When incorporated into the nascent viral RNA strand, it causes premature termination of transcription and replication, thus inhibiting viral propagation.[\[4\]](#)[\[5\]](#)

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Metabolic activation of **SHEN26** and inhibition of viral RdRp.

## Quantitative Data

### Antiviral Activity

**SHEN26**, through its active metabolite GS-441524, has demonstrated potent activity against SARS-CoV-2 and its variants.

| Virus/Variant            | Assay | IC50 / EC50 (μM) | Reference           |
|--------------------------|-------|------------------|---------------------|
| SARS-CoV-2               | -     | IC50: 1.36       | <a href="#">[3]</a> |
| SARS-CoV-2 Beta Variant  | -     | IC50: 1.12       | <a href="#">[3]</a> |
| SARS-CoV-2 Delta Variant | -     | IC50: 0.35       | <a href="#">[3]</a> |
| SARS-CoV-2               | -     | EC50: 0.26       | <a href="#">[6]</a> |

## Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in healthy subjects evaluated the safety, tolerability, and pharmacokinetics of **SHEN26**.[\[7\]](#)

| Study Arm                     | Dose Range          | Key Findings                                                                                            |
|-------------------------------|---------------------|---------------------------------------------------------------------------------------------------------|
| Single Ascending-Dose (SAD)   | 50-400 mg (fasting) | Cmax and AUC of the active metabolite increased approximately dose-proportionally. <a href="#">[7]</a>  |
| Multiple Ascending-Dose (MAD) | -                   | Slight accumulation of the active metabolite was observed with repeated dosing. <a href="#">[7]</a>     |
| Food-Effect (FE)              | -                   | A high-fat meal prolonged Tmax and increased Cmax and AUC of the active metabolite. <a href="#">[7]</a> |

## Clinical Efficacy (Phase II Clinical Trial)

A Phase II study evaluated the efficacy and safety of **SHEN26** in patients with mild-to-moderate COVID-19.[4][5]

| Treatment Group | N  | Change in Viral Load ( $\log_{10}$ copies/mL) vs. Placebo (Day 3) | Change in Viral Load ( $\log_{10}$ copies/mL) vs. Placebo (Day 5) |
|-----------------|----|-------------------------------------------------------------------|-------------------------------------------------------------------|
| Placebo         | 24 | -                                                                 | -                                                                 |
| SHEN26 (200 mg) | 31 | $-2.08 \pm 1.64$                                                  | $-3.22 \pm 1.31$                                                  |
| SHEN26 (400 mg) | 24 | $-2.99 \pm 1.13$ (P = 0.0119)                                     | $-4.33 \pm 1.37$ (P = 0.0120)                                     |

The 400 mg dose of **SHEN26** resulted in a statistically significant reduction in viral load at Day 3 and Day 5 compared to the placebo group.[4][5]

## Conclusion

**SHEN26** is a promising oral antiviral candidate for the treatment of COVID-19. Its well-defined chemical structure, efficient and scalable synthesis, and clear mechanism of action as a prodrug of a potent RdRp inhibitor make it a strong candidate for further development. Clinical data to date supports its safety and efficacy in reducing viral load in patients with mild-to-moderate disease. This technical guide provides a comprehensive overview for researchers and drug development professionals working on novel antiviral therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 3. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#chemical-structure-and-synthesis-of-shen26>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)